molecular formula C6H6BrIN2 B14863307 (6-Bromo-4-iodopyridin-2-YL)methylamine CAS No. 1393554-96-5

(6-Bromo-4-iodopyridin-2-YL)methylamine

Cat. No.: B14863307
CAS No.: 1393554-96-5
M. Wt: 312.93 g/mol
InChI Key: FVGYWYWCMYVBGA-UHFFFAOYSA-N
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Description

(6-Bromo-4-iodopyridin-2-YL)methylamine is a chemical compound with the molecular formula C6H6BrIN2 and a molecular weight of 312.93 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of both bromine and iodine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-4-iodopyridin-2-YL)methylamine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-methylpyridine followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts and solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the compound’s purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-4-iodopyridin-2-YL)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions with arylboronic acids produce various aryl-substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of (6-Bromo-4-iodopyridin-2-YL)methylamine involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the nitrogen atom in the pyridine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the bromine and iodine atoms on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for targeted synthesis and research applications .

Properties

CAS No.

1393554-96-5

Molecular Formula

C6H6BrIN2

Molecular Weight

312.93 g/mol

IUPAC Name

(6-bromo-4-iodopyridin-2-yl)methanamine

InChI

InChI=1S/C6H6BrIN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H,3,9H2

InChI Key

FVGYWYWCMYVBGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)Br)I

Origin of Product

United States

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